14-Hydroxytetradecanoic acid
Overview
Description
14-Hydroxytetradecanoic acid is an omega-hydroxy-long-chain fatty acid that is myristic (tetradecanoic) acid substituted at position 14 by a hydroxy group . It is functionally related to a tetradecanoic acid and is a conjugate acid of a 14-hydroxymyristate .
Synthesis Analysis
The synthesis of deuterium labeled 11- and 12-hydroxytetradecanoic acids to study a (11E) desaturase in the moth Spodoptera littoralis is reported . [14,14,14-2H3] 12-hydroxytetradecanoic acid was synthesized in four steps from 11-iodo-1-undecene in 49% overall yield . Deuterium was introduced by reaction of an epoxy ester with (CD3)2CuLi .
Molecular Structure Analysis
The molecular formula of 14-Hydroxytetradecanoic acid is C14H28O3 . The IUPAC name is 14-hydroxytetradecanoic acid . The InChI is 1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14 (16)17/h15H,1-13H2, (H,16,17) . The InChIKey is JOSXCARTDOQGLV-UHFFFAOYSA-N . The Canonical SMILES is C (CCCCCCC (=O)O)CCCCCCO .
Physical And Chemical Properties Analysis
The molecular weight of 14-Hydroxytetradecanoic acid is 244.37 g/mol . The computed properties include XLogP3 of 3.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 13 . The Exact Mass is 244.20384475 g/mol .
Scientific Research Applications
Antifungal Properties 14-Hydroxytetradecanoic acid, identified in Lactobacillus plantarum, exhibits antifungal activity against molds and yeasts. Its concentration in bacterial supernatant correlates with bacterial growth, suggesting its potential in antifungal applications (Sjögren et al., 2003).
Polymer Chemistry The compound has been used in the synthesis of zwitterionic polymerizable surfactants and in the development of stimuli-responsive colloidal systems, highlighting its importance in polymer chemistry (Hu et al., 2019).
Bioplastics Production 14-Hydroxytetradecanoic acid is utilized in the synthesis of bioplastics. By varying polymerization conditions, different molecular weights and mechanical properties of the resulting polyesters can be achieved, indicating its use in creating environmentally friendly materials (Liu et al., 2011).
Natural Occurrence in Waxes This acid has been found in naturally occurring waxes, like the wax of Colorado spruce leaves, suggesting its role in natural biochemistry and potential applications in studying plant waxes (Rudloff, 1959).
Chemical Synthesis and Analysis Studies have focused on its efficient synthesis and analysis, underlining its significance in chemical manufacturing and analytical chemistry (Yang Lirong, 2007; Huang & Hollingsworth, 1998).
Role in Bacterial Lipopolysaccharides 14-Hydroxytetradecanoic acid has been identified as a component of bacterial endotoxins, specifically in the lipid A moiety of Salmonella lipopolysaccharides, indicating its biological significance in microbiology (Bryn & Rietschel, 1978).
Radioactive Tracing in Environmental Studies Radioactively labeled forms of this compound, like 14C-hydroxytetradecanoic acid, have been used in environmental studies to track chemical processes, demonstrating its utility in environmental science and geochemistry (Mak et al., 1999).
Medical Research It is also explored in medical research for the synthesis of specific molecular structures, underscoring its relevance in biomedical applications (Goodman et al., 1984).
Safety And Hazards
The safety data sheet suggests avoiding breathing mist, gas or vapours . It is also recommended to avoid contact with skin and eyes . Personal protective equipment should be used and chemical impermeable gloves should be worn . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
14-hydroxytetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSXCARTDOQGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169396 | |
Record name | Tetradecanoic acid, 14-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Hydroxytetradecanoic acid | |
CAS RN |
17278-74-9 | |
Record name | 14-Hydroxytetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17278-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanoic acid, 14-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanoic acid, 14-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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